The synthesis of gadoxate involves several key steps. Initially, the process begins with commercially available N-ethyl-L-tyrosinamide, which undergoes aminolysis with an excess of ethylenediamine. This is followed by catalytic hydrogenation to yield S-1-(4-ethoxybenzyl)-3-azapentane-1,5-diamine trihydrochloride. For large-scale production, the ester form of tyrosine is reduced to its corresponding alcohol using sodium borohydride in methanol. The resulting chiral triamine is then converted into the nonstoichiometric sodium salt of ethoxybenzyl diethylenetriaminepentaacetic acid. The final complexation with gadolinium(III) oxide occurs in water at elevated temperatures (80 ºC), producing gadoxate through a series of purification steps, including filtration and pH adjustment. The product typically achieves a purity greater than 98% as determined by high-performance liquid chromatography .
Gadoxate's molecular structure can be represented as follows:
The structure features a gadolinium ion coordinated to a chelating ligand composed of a diethylenetriaminepentaacetic acid backbone with an ethoxybenzyl group. This configuration enables gadoxate to exhibit paramagnetic properties essential for MRI contrast enhancement. The presence of two chiral centers results in the formation of diastereomers that can be separated and analyzed using chiral high-performance liquid chromatography .
Gadoxate participates in several chemical reactions primarily related to its interaction with biological systems and its role as a contrast agent. Upon administration, it undergoes hepatic uptake via organic anion transporting polypeptides, leading to its excretion into the biliary tract. This mechanism is crucial for its function in MRI, where the compound enhances the T1 relaxation time in liver tissues due to its paramagnetic properties. Additionally, gadoxate can react with various biological molecules, influencing its pharmacokinetics and biodistribution within the body .
The mechanism of action for gadoxate involves its selective uptake by hepatocytes following intravenous administration. Once in the bloodstream, gadoxate is transported into liver cells through specific transporters. Within these cells, it alters the magnetic properties of surrounding water protons during MRI scans, resulting in enhanced image contrast. The reduction in T1 relaxation time correlates with the concentration of gadoxate in liver tissues, allowing for accurate assessment of liver function and disease severity .
The development of gadolinium-based contrast agents (GBCAs) represents a transformative advancement in magnetic resonance imaging (MRI). Gadoxetate disodium (gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid) emerged from systematic efforts to optimize hepatobiliary-specific contrast media. The foundational breakthrough occurred in 1988 with the approval of gadopentetate dimeglumine (Magnevist®), the first clinically available GBCA. This extracellular agent established gadolinium’s role in MRI by leveraging its paramagnetic properties—specifically, seven unpaired electrons that generate a high magnetic moment, effectively shortening T1 relaxation times of adjacent water protons to enhance image contrast [1] [8].
Gadoxetate’s development addressed limitations in liver lesion characterization. Early research in the 1990s focused on modifying gadolinium chelates to enable hepatocyte uptake. Schering AG (now Bayer HealthCare) pioneered this work by incorporating an ethoxybenzyl moiety into the gadolinium chelate structure, creating a lipophilic complex capable of transporter-mediated hepatic uptake. This molecular innovation resulted in gadoxetate’s dual excretion pathway: approximately 50% renal clearance and 50% hepatobiliary elimination in humans, a significant departure from purely extracellular GBCAs [5] [9].
Regulatory milestones shaped gadoxetate’s clinical adoption:
These approvals were granted based on pivotal studies demonstrating gadoxetate’s efficacy in detecting and characterizing focal liver lesions, particularly hepatocellular carcinoma and metastases. The agent’s unique pharmacokinetic profile necessitated adapted imaging protocols, with hepatobiliary phase imaging typically acquired 20 minutes post-injection [5] [9]. Globally, over 300 million GBCA doses had been administered by 2016, with hepatobiliary agents like gadoxetate comprising an expanding segment due to their diagnostic versatility in abdominal imaging [1].
Table 1: Evolution of Key Gadolinium-Based Hepatobiliary Contrast Agents [1] [5] [9]
Generic Name | Trade Name(s) | Approval Year | Hepatic Uptake | Excretion Pathways |
---|---|---|---|---|
Gadobenate dimeglumine | MultiHance® | 2004 (EU) | 4-5% | Renal (95-96%), Biliary (4-5%) |
Gadoxetate disodium | Primovist®/Eovist® | 2004/2008 | ~50% | Renal (50%), Biliary (50%) |
Gadofosveset trisodium | Vasovist®/Ablavar® | 2005 (EU) | <5% | Renal (dominant) |
Molecular Design and Transporter-Mediated Uptake
Gadoxetate’s hepatospecificity arises from deliberate molecular engineering. Its gadolinium ion is chelated by a linear ligand, ethoxybenzyl diethylenetriamine pentaacetic acid, which confers lipophilicity critical for hepatocyte membrane penetration. Unlike extracellular GBCAs, gadoxetate’s ethoxybenzyl group enables recognition by sinusoidal membrane transporters. Organic anion transporting polypeptides (OATP1B1 and OATP1B3 in humans; Oatp1a1 in rats) actively transport gadoxetate into hepatocytes against concentration gradients [2] [5] [8]. This uptake mechanism parallels bilirubin transport, explaining competitive inhibition observed in hyperbilirubinemia [5].
Intracellularly, canalicular multidrug resistance-associated protein 2 (MRP2) mediates gadoxetate excretion into bile. This mechanistic framework was validated through transporter inhibition studies:
Table 2: Key Transporter Systems Governing Gadoxetate Pharmacokinetics [2] [5] [8]
Transport Phase | Transporter Family | Specific Isoforms | Localization | Functional Role for Gadoxetate |
---|---|---|---|---|
Hepatic Uptake | Organic Anion Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3 (Human); Oatp1a1 (Rat) | Basolateral hepatocyte membrane | Active uptake from sinusoidal blood |
Biliary Excretion | Multidrug Resistance-Associated Proteins (MRPs) | MRP2 | Canalicular membrane | Efflux into bile canaliculi |
Pharmacokinetic Modeling and Functional Biomarkers
Quantitative pharmacokinetic models translate gadoxetate dynamics into measurable biomarkers of liver function. A compartmental model established in rats characterizes three distinct phases [2] [7]:
This model demonstrated dose-dependent reductions in k₁ (-32%) and Vₘₐₓ (-41%) when co-administered with a chemokine receptor antagonist inhibiting OATP/MRP2 [2]. Such findings validate gadoxetate-enhanced MRI as a biomarker for drug-induced liver injury.
In clinical research, novel quantification methods have emerged:
IAC correlates more strongly with synthetic liver function (e.g., serum albumin; Spearman’s ρ=0.364, p=0.003) than RR (ρ=0.285, p=0.022) and better discriminates cirrhosis (mean IAC 2.50 vs. 3.38 in non-cirrhotic livers; p=0.023) [10].
Table 3: Performance of Quantitative Gadoxetate-Enhanced MRI Biomarkers in Liver Function Assessment [7] [10]
Biomarker | Calculation Basis | Correlation with Albumin | Discrimination of Cirrhosis (AUC) | Key Advantages |
---|---|---|---|---|
Reduction Rate (RR) | T1 relaxation time reduction | ρ=0.285 (p=0.022) | 0.777 | Simplicity of measurement |
Intracellular Accumulation Capacity (IAC) | Transporter-mediated uptake | ρ=0.364 (p=0.003) | 0.848 | Accounts for blood pool effects |
Initial Area Under Curve (iAUC-15) | Dynamic signal integration | r=-0.65 | 1.000 | Reflects global hepatic function |
These frameworks position gadoxetate as both a diagnostic and functional probe, enabling simultaneous lesion characterization and parenchymal function quantification—a paradigm shift in hepatobiliary imaging [7] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: